

Application Note: HPLC Analysis of N-(4-Amino-3-methylphenyl)methanesulfonamide

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Compound of Interest

N-(4-Amino-3-

Compound Name: *methylphenyl)methanesulfonamid*

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Introduction

N-(4-Amino-3-methylphenyl)methanesulfonamide is a chemical intermediate with potential applications in the synthesis of pharmaceuticals and other specialty chemicals. As with any synthetic compound intended for further use, particularly in drug development, it is crucial to have a robust analytical method to determine its purity and quantify its presence in various matrices. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique widely used for the separation, identification, and quantification of chemical compounds. This application note details a proposed Reverse-Phase HPLC (RP-HPLC) method for the analysis of **N-(4-Amino-3-methylphenyl)methanesulfonamide**, suitable for researchers, scientists, and drug development professionals. The described method is based on established principles for the analysis of structurally related aromatic amines and sulfonamides.

Experimental Protocol

This section provides a detailed methodology for the HPLC analysis of **N-(4-Amino-3-methylphenyl)methanesulfonamide**.

Materials and Reagents

- **N-(4-Amino-3-methylphenyl)methanesulfonamide** reference standard ($\geq 98\%$ purity)

- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade, filtered and degassed)
- Formic acid ($\geq 98\%$)
- Ammonium acetate ($\geq 98\%$)
- 0.45 μm syringe filters

Instrumentation

- HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
- Analytical balance
- pH meter
- Sonicator

Chromatographic Conditions

Parameter	Condition
Column	C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient Program	0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B (re-equilibration)
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 μ L
Detection	UV at 254 nm
Run Time	35 minutes

Standard and Sample Preparation

4.1. Standard Stock Solution (1000 μ g/mL)

- Accurately weigh approximately 10 mg of **N-(4-Amino-3-methylphenyl)methanesulfonamide** reference standard.
- Transfer the standard to a 10 mL volumetric flask.
- Add approximately 7 mL of methanol and sonicate for 5 minutes to dissolve.
- Allow the solution to return to room temperature and dilute to the mark with methanol.

4.2. Working Standard Solutions

- Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (at initial conditions, e.g., 90% A: 10% B) to obtain concentrations ranging from 1 μ g/mL to 100 μ g/mL. These will be used to construct the calibration curve.

4.3. Sample Preparation

- Accurately weigh a known amount of the sample containing **N-(4-Amino-3-methylphenyl)methanesulfonamide**.
- Dissolve the sample in a suitable volume of methanol to achieve a theoretical concentration within the calibration range.
- Sonicate for 10 minutes to ensure complete dissolution.
- Filter the solution through a 0.45 μm syringe filter into an HPLC vial prior to injection.

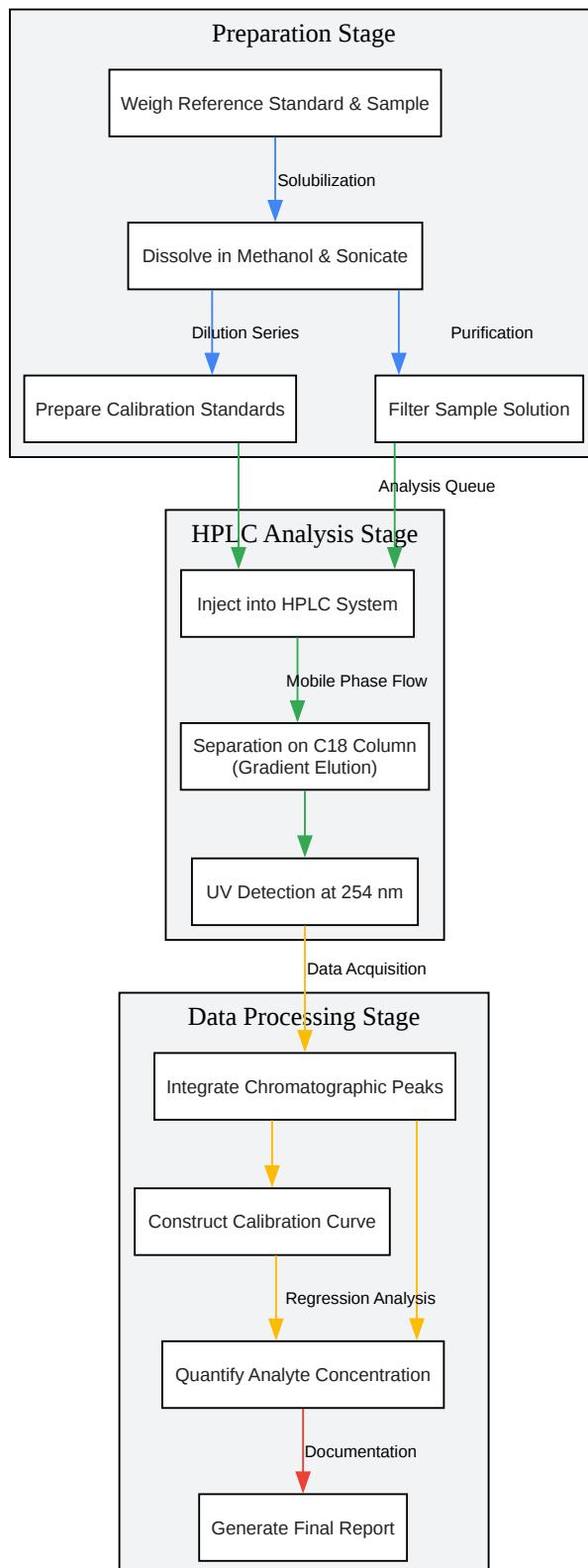
Data Presentation: Method Validation Summary

The following table summarizes the typical quantitative data expected from a validation of this proposed HPLC method. These values are representative for similar analytical methods and should be established experimentally.

Validation Parameter	Typical Performance Specification
Linearity (r^2)	≥ 0.999
Range	1 - 100 $\mu\text{g/mL}$
Retention Time (RT)	Approximately 15 ± 2 minutes (highly dependent on the specific column and system)
Limit of Detection (LOD)	$\sim 0.1 \mu\text{g/mL}$
Limit of Quantification (LOQ)	$\sim 0.3 \mu\text{g/mL}$
Precision (%RSD)	Intraday: $\leq 2.0\%$; Interday: $\leq 3.0\%$
Accuracy (% Recovery)	98.0% - 102.0%
Specificity	No interference from blank or placebo at the retention time of the analyte. Peak purity > 0.99 .

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of **N-(4-Amino-3-methylphenyl)methanesulfonamide**.



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Caption: Workflow for the HPLC analysis of **N-(4-Amino-3-methylphenyl)methanesulfonamide**.

Conclusion

The proposed RP-HPLC method provides a reliable and robust framework for the quantitative analysis of **N-(4-Amino-3-methylphenyl)methanesulfonamide**. The use of a standard C18 column and a straightforward mobile phase system makes this method readily adaptable in most analytical laboratories. The outlined protocol for sample and standard preparation, along with the specified chromatographic conditions, offers a solid starting point for method development and validation activities. It is recommended that users perform a full method validation according to ICH guidelines or internal standard operating procedures to ensure its suitability for their specific application.

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